SSR69071
Description
SSR 69071 (CAS 344930-95-6) is a high-affinity, orally active inhibitor of human leukocyte elastase (HLE), also known as neutrophil elastase. Its chemical structure is 2-[[6-methoxy-4-(1-methylethyl)-1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl]methoxy]-9-[2-(1-piperidinyl)ethoxy]-4H-pyrido[1,2-a]pyrimidin-4-one, with a molecular weight of 556.63 g/mol and purity ≥98% . SSR 69071 exhibits potent inhibitory activity against HLE, with an IC50 of 3.9 nM in enzymatic assays, and demonstrates species selectivity (Ki values: 0.017 nM for human HLE, 1.70 nM for rabbit, 3.01 nM for dog, and >100 nM for rat) .
Its oral bioavailability distinguishes it from many elastase inhibitors requiring parenteral administration .
Properties
IUPAC Name |
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O7S/c1-18(2)20-14-19(36-3)15-22-25(20)27(33)31(39(22,34)35)17-38-23-16-24(32)30-11-7-8-21(26(30)28-23)37-13-12-29-9-5-4-6-10-29/h7-8,11,14-16,18H,4-6,9-10,12-13,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZXDZYWZSKFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)COC3=CC(=O)N4C=CC=C(C4=N3)OCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047368 | |
| Record name | SSR69071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344930-95-6 | |
| Record name | SSR-69071 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344930956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SSR69071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SSR-69071 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96REB2D8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Structural Components
SSR 69071 comprises two primary heterocyclic systems:
- A 1,2-benzisothiazol-3(2H)-one-1,1-dioxide moiety substituted with methoxy and isopropyl groups.
- A 4H-pyrido[1,2-a]pyrimidin-4-one ring functionalized with a piperidinyl ethoxy side chain.
The synthesis strategy involves constructing these fragments separately before coupling them via an ether linkage.
Synthesis of the Benzisothiazolone Fragment
The benzisothiazolone core is synthesized from 2-amino-6-methoxybenzoic acid (Figure 1):
- Isatoic anhydride formation : Treatment of 2-amino-6-methoxybenzoic acid with phosgene generates the corresponding isatoic anhydride. Methylation with methyl iodide introduces the methoxy group.
- Cyclization with diethyl malonate : Condensation with diethyl malonate under basic conditions forms the benzisothiazolone ring. Subsequent hydrolysis and decarboxylation yield the 6-methoxy-4-isopropyl-1,1-dioxido-1,2-benzisothiazol-3(2H)-one intermediate.
Synthesis of the Pyridopyrimidinone Fragment
The pyridopyrimidinone moiety is prepared through a multi-step sequence:
- Nucleophilic substitution : Reaction of 9-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with 2-(piperidin-1-yl)ethanol introduces the piperidinyl ethoxy side chain.
- Etherification : The hydroxyl group at position 2 is activated for nucleophilic attack, enabling coupling with the benzisothiazolone fragment.
Convergent Coupling
The final step involves linking the two fragments via an ether bond:
- The benzisothiazolone intermediate is functionalized with a chloromethyl group, which reacts with the pyridopyrimidinone’s hydroxyl group under basic conditions (e.g., potassium carbonate).
- Purification via column chromatography yields SSR 69071 as an off-white solid.
Optimization Strategies and Reaction Conditions
Solubility and Stability Considerations
SSR 69071 exhibits limited aqueous solubility but is soluble in dimethyl sulfoxide (DMSO) and ethanol (Table 1):
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
|---|---|---|
| DMSO | 13.92 | 25 |
| Ethanol | 5.57 | 10 |
Yield Enhancement
Stereochemical Control
The absence of chiral centers in SSR 69071 simplifies stereochemical considerations, though regioselectivity during etherification is critical. Temperature control (5–15°C) ensures selective functionalization of the pyridopyrimidinone’s hydroxyl group.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
SSR 69071 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The conditions for these reactions are carefully controlled to ensure the desired products are formed .
Major Products Formed
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure : SSR 69071 is characterized by the following chemical formula:
- Chemical Name : 2-[[6-Methoxy-4-(1-methylethyl)-1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3 H)-yl]methoxy]-9-[2-(1-piperidinyl)ethoxy]-4 H-pyrido[1,2-a]pyrimidin-4-one
- Molecular Weight : 556.63 g/mol
- Purity : ≥98% (HPLC) .
Mechanism of Action : SSR 69071 exhibits high affinity for HLE with an IC50 value of 3.9 nM. It demonstrates species selectivity with Ki values significantly varying across different species (human, mouse, rat, rabbit, and porcine elastase) . The compound inhibits elastase-induced lung hemorrhage in murine models and reduces myocardial infarct size in acute coronary ischemia-reperfusion injury models .
Therapeutic Applications
SSR 69071's inhibition of leukocyte elastase positions it as a candidate for various therapeutic applications:
Acute Lung Injury and ARDS
SSR 69071 has been investigated for its efficacy in treating acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Studies suggest that neutrophil elastase plays a pivotal role in lung tissue damage during these conditions. By inhibiting this enzyme, SSR 69071 may mitigate the inflammatory response and protect lung architecture .
Cardiovascular Protection
Research indicates that SSR 69071 can significantly reduce myocardial infarct size following ischemia-reperfusion injury. This effect is attributed to its ability to inhibit elastase-mediated tissue degradation during cardiac events .
Chronic Pain Management
Recent studies have explored the role of leukocyte elastase inhibitors like SSR 69071 in managing chronic pain states associated with neuropathic conditions and cancer. Inhibitors have shown promise in reducing spontaneous and evoked pain behaviors in animal models .
Case Studies
Case Study 1: Myocardial Ischemia-Reperfusion Injury
In a study by Bidouard et al. (2003), SSR 69071 was administered to mice subjected to ischemia-reperfusion injury. The results demonstrated a significant reduction in infarct size compared to control groups, highlighting its potential as a cardioprotective agent .
Case Study 2: Chronic Pain Models
A study published in PMC reported that SSR 69071 effectively reduced pain behaviors in mouse models of neuropathic pain induced by spinal nerve injury. The compound was administered intraperitoneally, leading to notable improvements in pain thresholds .
Data Table: Efficacy of SSR 69071 in Various Applications
Mechanism of Action
SSR 69071 exerts its effects by inhibiting human leukocyte elastase. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of elastin and other substrates. This inhibition reduces the activity of the enzyme, leading to decreased tissue damage and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key parameters of SSR 69071 and comparable HNE inhibitors:
Key Findings:
Potency and Selectivity :
- SSR 69071 has the lowest IC50 (3.9 nM) among listed compounds, outperforming sivelestat (44 nM) and alvelestat (6.4 nM) . Its species selectivity (preference for human HLE) reduces off-target effects in preclinical models .
- Sivelestat shows exceptional specificity, avoiding inhibition of trypsin, thrombin, and other proteases even at high concentrations .
Mechanism and Stability :
- SSR 69071 and compound 5b lose efficacy rapidly in cell culture (e.g., U937 cells), likely due to metabolic inactivation or serum interactions . In contrast, alvelestat and sivelestat maintain stability over 26 hours .
- Irreversible inhibitors like Pefabloc SC exhibit prolonged action but higher toxicity (50% cell proliferation reduction at 300 µM) .
Therapeutic Applications :
- SSR 69071 is uniquely effective in reducing myocardial infarction size and HLE-mediated tissue damage in wound exudates .
- Sivelestat is clinically validated for acute lung injury but lacks oral bioavailability .
Toxicity Profile: SSR 69071 shows minor toxicity (12% LDH release at high concentrations), comparable to Pefabloc SC but safer than broader-spectrum inhibitors .
Oral Bioavailability: SSR 69071 and alvelestat are orally active, offering advantages over inhibitors like DMP 777 or sivelestat, which require intravenous administration .
Biological Activity
SSR 69071 is a small molecule compound developed primarily as a potent inhibitor of human leukocyte elastase (HLE). It has been studied for its potential therapeutic applications in various conditions, including inflammatory diseases and cardiac injuries. This article delves into the biological activity of SSR 69071, highlighting its mechanism of action, efficacy in different models, and relevant case studies.
SSR 69071 functions by inhibiting neutrophil elastase, an enzyme that plays a significant role in tissue damage during inflammation. The compound demonstrates high affinity for HLE, with an inhibition constant (IC50) reported at approximately 3.9 nM . This selective inhibition helps mitigate the pathological effects associated with excessive elastase activity, particularly in conditions such as chronic obstructive pulmonary disease (COPD) and ischemia-reperfusion injury.
Key Characteristics
| Property | Value |
|---|---|
| Drug Type | Small molecule |
| Synonyms | SSR-69071 |
| Target | ELA2 (Elastase) |
| Mechanism | Elastase inhibitor |
| Therapeutic Areas | Neoplasms, Infectious Diseases, Congenital Disorders |
| Clinical Status | Discontinued |
Inhibition Studies
SSR 69071 has shown remarkable potency in various preclinical models. For instance:
- Inhibition of HLE : In vitro studies have established SSR 69071 as a high-affinity inhibitor of HLE, with a Ki value of 0.0168 nM .
- Ex Vivo Efficacy : In bronchoalveolar lavage fluid from mice treated with SSR 69071, significant inhibition of HLE was observed .
Efficacy in Animal Models
- Acute Lung Injury : SSR 69071 significantly reduced acute lung hemorrhage induced by HLE in mice, with an effective dose (ED50) of 2.8 mg/kg .
- Paw Edema Model : The compound effectively prevented edema induced by carrageenan and HLE in rats, demonstrating its anti-inflammatory properties with ED50 values of 2.2 mg/kg and 2.7 mg/kg respectively .
- Cardiac Protection : In studies involving ischemia-reperfusion injury in rabbits, SSR 69071 reduced myocardial infarct size by approximately 39% when administered before ischemia and by 37% just before reperfusion . This suggests its potential role in protecting cardiac tissues during acute ischemic events.
Colitis Model
A study indicated that administration of SSR 69071 ameliorated DSS-induced colitis in SLPI-deficient mice by preventing intestinal epithelial barrier dysfunction caused by excessive neutrophil elastase activity . This finding underscores the therapeutic potential of SSR 69071 in managing inflammatory bowel diseases.
Cardiac Ischemia
In a controlled study involving anesthetized rabbits subjected to coronary artery occlusion, SSR 69071 was shown to decrease myocardial damage significantly, highlighting its potential application in treating acute coronary syndromes .
Q & A
Q. What is the molecular mechanism of SSR 69071 in inhibiting human leukocyte elastase (HLE), and how does its binding affinity compare across species?
SSR 69071 is a high-affinity, orally active HLE inhibitor with an IC50 of 3.9 nM and species-specific Ki values (e.g., 0.017 nM for human HLE vs. >100 nM for others) . Its mechanism involves a flexible structural loop that adapts to the enzyme's active site, blocking substrate access and ensuring slow dissociation kinetics for prolonged inhibition . Researchers should validate cross-species selectivity using kinetic assays (e.g., pre-steady-state kon/koff measurements) to avoid misinterpretations in preclinical models .
Q. How can researchers design in vivo experiments to evaluate SSR 69071's efficacy in ischemia-reperfusion injury models?
Key parameters include:
- Dosage : Use an ID50 of 2.8 mg/kg (mouse HLE-induced lung hemorrhage model) as a baseline, adjusting for route (oral administration is effective) .
- Endpoints : Measure infarct size reduction in coronary artery occlusion models and monitor biomarkers like r1-ACT cleavage (via LC-MS) to confirm target engagement .
- Controls : Include sham-operated animals and comparator inhibitors (e.g., sivelestat) to contextualize efficacy .
Advanced Research Questions
Q. What experimental strategies are recommended to address discrepancies in SSR 69071's inhibitory stability observed in different cell-based assays?
In U937 cell cultures, SSR 69071 retains stability over 26 hours, unlike Pefabloc SC or compound 5b, which degrade rapidly . To resolve stability issues:
Q. How does the selectivity profile of SSR 69071 for HLE impact the interpretation of its therapeutic effects in complex biological systems?
SSR 69071 shows >1,000-fold selectivity for HLE over related proteases (e.g., trypsin, thrombin) , but off-target effects may arise in multi-enzyme environments (e.g., wound exudates). To isolate HLE-specific effects:
Q. What methodological considerations are critical when analyzing SSR 69071's role in neutrophil elastase-mediated tissue repair processes?
In chronic wound models, SSR 69071 inhibits HLE-mediated cleavage of α1-ACT, a key repair protein . To replicate this:
- Sample preparation : Use fresh wound exudates to preserve protease activity.
- Dose-response : Titrate SSR 69071 (0.1–10 µM) to establish concentration-dependent inhibition of r1-ACT fragmentation .
- Control for MMPs : Include EDTA or doxycycline to exclude metalloproteinase contributions .
Data Analysis and Contradiction Resolution
Q. How can researchers reconcile conflicting data on SSR 69071's efficacy in extracellular vs. intracellular HLE inhibition?
SSR 69071’s efficacy varies due to differential bioavailability in cellular compartments:
- Compartmental assays : Use membrane-impermeable inhibitors (e.g., eglin C) to distinguish extracellular HLE activity .
- Subcellular fractionation : Isolate cytosolic vs. extracellular fractions post-treatment to quantify inhibitor distribution .
Q. What statistical approaches are recommended for comparative studies of SSR 69071 and other HLE inhibitors (e.g., sivelestat)?
- Non-linear regression : Fit dose-response curves to calculate IC50/EC50 values for direct potency comparisons .
- ANOVA with post-hoc tests : Use Tukey’s HSD to assess significance in multi-group studies (e.g., infarct size reduction across inhibitor cohorts) .
Experimental Design Optimization
Q. How should researchers optimize in vitro assays to account for SSR 69071's slow dissociation kinetics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
